molecular formula C6H4N2O B583659 2(1H)-Pyrimidinone, 5-ethynyl- CAS No. 156991-81-0

2(1H)-Pyrimidinone, 5-ethynyl-

Cat. No.: B583659
CAS No.: 156991-81-0
M. Wt: 120.111
InChI Key: LTBQNWHGFBPRNE-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 5-ethynyl- is a heterocyclic organic compound that features a pyrimidinone ring with an ethynyl group at the 5-position

Scientific Research Applications

2(1H)-Pyrimidinone, 5-ethynyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical assays.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of “2(1H)-Pyrimidinone, 5-ethynyl-” is related to its role as a thymidine analogue. It is incorporated into the DNA of dividing cells, which allows it to be used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .

Safety and Hazards

The safety data sheet for a similar compound, 5-Ethynyl-2’-deoxyuridine, indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

While there is limited specific information available on the future directions of “2(1H)-Pyrimidinone, 5-ethynyl-”, the related compound 5-Ethynyl-2’-deoxyuridine (EdU) is widely used to track proliferating cells in multiple biological systems . This suggests potential future applications in areas such as cell biology and medical research.

Preparation Methods

The synthesis of 2(1H)-Pyrimidinone, 5-ethynyl- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrimidinone precursor with an ethynylating agent under controlled conditions. For instance, the reaction of 2(1H)-pyrimidinone with ethynyl bromide in the presence of a base such as potassium carbonate can yield 2(1H)-Pyrimidinone, 5-ethynyl-.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

2(1H)-Pyrimidinone, 5-ethynyl- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidinones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2(1H)-Pyrimidinone, 5-ethynyl- can be compared with other similar compounds, such as:

    2(1H)-Pyrimidinone, 5-methyl-: This compound has a methyl group instead of an ethynyl group, which affects its reactivity and applications.

    2(1H)-Pyrimidinone, 5-phenyl-: The presence of a phenyl group introduces aromaticity and alters the compound’s chemical properties.

    2(1H)-Pyrimidinone, 5-aminomethyl-: The aminomethyl group provides additional sites for chemical modification and enhances the compound’s biological activity.

The uniqueness of 2(1H)-Pyrimidinone, 5-ethynyl- lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-ethynyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-5-3-7-6(9)8-4-5/h1,3-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBQNWHGFBPRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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